Pinotin A -

Pinotin A

Catalog Number: EVT-1592147
CAS Number:
Molecular Formula: C31H29O14+
Molecular Weight: 625.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pinotin A is a novel anthocyanin-derived compound that plays a significant role in the coloration and stability of red wines. It is primarily formed during the fermentation process, particularly from the interaction of anthocyanins with various metabolites released by yeast. This compound is notable for its contribution to the visual appeal and potential health benefits associated with wine consumption.

Source and Classification

Pinotin A is classified as a pyranoanthocyanin, which is a type of pigment derived from anthocyanins. These pigments are crucial in determining the color profile of red wines. Pinotin A specifically results from the reaction between anthocyanins, such as malvidin-3-O-glucoside, and hydroxycinnamic acids during fermentation processes involving certain yeast strains. The compound's formation is influenced by various factors including grape variety, fermentation conditions, and the presence of specific enzymes and metabolites.

Synthesis Analysis

The synthesis of Pinotin A involves a multi-step process that includes:

  1. Addition Reaction: The initial step involves the nucleophilic attack of hydroxycinnamic acids on the carbonyl group of anthocyanins.
  2. Decarboxylation: This step involves the removal of carbon dioxide from the resulting compound, enhancing stability and color properties.
  3. Autooxidation: The final step leads to further modifications of the structure, resulting in the formation of Pinotin A.

The synthesis can be monitored using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) techniques, which allow for precise identification and quantification of this compound during winemaking processes .

Molecular Structure Analysis

The molecular structure of Pinotin A can be described as follows:

  • Molecular Formula: C23_{23}H24_{24}O12_{12}
  • Molecular Weight: Approximately 492 g/mol
  • Structure Features: Pinotin A contains a pyrano ring fused to an anthocyanin backbone. Its structure contributes to its unique color properties, typically exhibiting reddish-orange hues that are stable across varying pH levels.

The structural formula highlights its complex arrangement involving multiple hydroxyl groups that contribute to its solubility and reactivity .

Chemical Reactions Analysis

Pinotin A undergoes several chemical reactions that affect its stability and color characteristics:

  1. Formation Reactions: As mentioned earlier, Pinotin A forms through reactions between anthocyanins and hydroxycinnamic acids during fermentation.
  2. Stability Reactions: The presence of oxygen can lead to oxidation reactions that may alter the color and stability of Pinotin A.
  3. Degradation Pathways: Under certain conditions, Pinotin A can degrade into simpler phenolic compounds, which may affect wine quality.

These reactions are crucial for understanding how to optimize winemaking processes to enhance the color stability of wines .

Mechanism of Action

The mechanism by which Pinotin A influences wine characteristics involves several key processes:

  • Color Enhancement: Pinotin A contributes to the deep red coloration observed in wines, particularly those aged for several years where its concentration increases.
  • Stability Improvement: The compound helps stabilize color by forming complexes with other phenolic compounds in wine, which can prevent degradation due to environmental factors such as light and oxygen exposure.
  • Health Benefits: As an anthocyanin derivative, Pinotin A may exhibit antioxidant properties that contribute to potential health benefits associated with moderate wine consumption .
Physical and Chemical Properties Analysis

Pinotin A exhibits several notable physical and chemical properties:

Analytical studies have shown that concentrations of Pinotin A can vary significantly depending on grape variety and fermentation conditions .

Applications

Pinotin A has several applications in both scientific research and winemaking:

  1. Wine Quality Assessment: Its presence is used as an indicator of wine quality and aging potential.
  2. Color Measurement: Analytical methods involving HPLC-MS are employed to quantify Pinotin A in wines, aiding winemakers in optimizing color profiles.
  3. Health Research: Ongoing studies explore the potential health benefits associated with anthocyanins like Pinotin A, particularly their antioxidant effects.

Research continues to uncover more about this intriguing compound and its implications for both oenology and health sciences .

Properties

Product Name

Pinotin A

IUPAC Name

[7-(3,4-dihydroxyphenyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,8-dioxatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,9-pentaen-11-ylidene]oxidanium

Molecular Formula

C31H29O14+

Molecular Weight

625.6 g/mol

InChI

InChI=1S/C31H28O14/c1-40-21-6-13(7-22(41-2)25(21)36)29-30(45-31-28(39)27(38)26(37)23(11-32)44-31)15-10-18(12-3-4-16(34)17(35)5-12)42-19-8-14(33)9-20(43-29)24(15)19/h3-10,23,26-28,31-32,34-39H,11H2,1-2H3/p+1/t23-,26-,27+,28-,31+/m1/s1

InChI Key

AVTUTJYTKKMVGB-BGXVWEPQSA-O

Synonyms

pinotin A

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C3=C4C(=CC(=[OH+])C=C4O2)OC(=C3)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)CO)O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C3=C4C(=CC(=[OH+])C=C4O2)OC(=C3)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

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